molecular formula C10F11IO4 B087154 [Bis(trifluoroacetoxy)iodo]pentafluorobenzene CAS No. 14353-88-9

[Bis(trifluoroacetoxy)iodo]pentafluorobenzene

Cat. No.: B087154
CAS No.: 14353-88-9
M. Wt: 519.99 g/mol
InChI Key: OQWAXRPJEPTTSZ-UHFFFAOYSA-N
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Description

[Bis(trifluoroacetoxy)iodo]pentafluorobenzene is a hypervalent iodine compound with the molecular formula C10F11IO4. It is known for its high reactivity and is used as an oxidizing agent in various organic synthesis reactions. The compound is characterized by the presence of iodine in a +3 oxidation state, which is stabilized by two trifluoroacetoxy groups and a pentafluorobenzene ring .

Mechanism of Action

Target of Action

The primary targets of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene are organic compounds, particularly organoboronic acids . These compounds play a crucial role in various chemical reactions due to their ability to form stable boronate complexes.

Mode of Action

This compound interacts with its targets through a process known as oxidative ipso nitration . This reaction involves the in situ generation of NO2 and O-centered organoboronic acid radicals. The compound then forms an O–N bond via the combination of these radicals .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the oxidation of organic iodides, base hydrolysis, oxidative cross-coupling of arenes, oxidation of phenolic compounds with organohypervalent iodine, aziridination of alkenes, oxidation of organic compounds, oxidative fragmentation of α-amino acids or β-amino alcohols, and oxidative biaryl coupling of thiophenes .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in methanol . These properties may influence its bioavailability.

Result of Action

The action of this compound results in the formation of nitroarenes . Nitroarenes are a class of compounds that have diverse applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Action Environment

The action of this compound is influenced by environmental factors. It is sensitive to light and air , suggesting that its action, efficacy, and stability may be affected by these factors. Therefore, it is recommended to store the compound under inert gas and in a cool, dark place .

Biochemical Analysis

Biochemical Properties

[Bis(trifluoroacetoxy)iodo]pentafluorobenzene plays a significant role in biochemical reactions. It is used for the oxidation of organic iodides using oxone and trifluoroacetic acid . It also participates in the base hydrolysis, oxidative cross-coupling of arenes, and oxidation of phenolic compounds with organohypervalent iodine . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as an oxidizing agent. It participates in the oxidation of organic compounds . The detailed mechanism, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clearly documented in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene typically involves the reaction of pentafluoroiodobenzene with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent the oxidation of the iodine compound. The general reaction scheme is as follows :

C6F5I+2(CF3CO)2O(CF3CO2)2IC6F5+2CF3COOHC_6F_5I + 2 (CF_3CO)_2O \rightarrow (CF_3CO_2)_2IC_6F_5 + 2 CF_3COOH C6​F5​I+2(CF3​CO)2​O→(CF3​CO2​)2​IC6​F5​+2CF3​COOH

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified by recrystallization from methanol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Bis(trifluoroacetoxy)iodo]pentafluorobenzene is unique due to the presence of the pentafluorobenzene ring, which enhances its reactivity and stability compared to other hypervalent iodine compounds. This makes it particularly useful in specific organic synthesis applications .

Properties

IUPAC Name

[(2,3,4,5,6-pentafluorophenyl)-(2,2,2-trifluoroacetyl)oxy-λ3-iodanyl] 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10F11IO4/c11-1-2(12)4(14)6(5(15)3(1)13)22(25-7(23)9(16,17)18)26-8(24)10(19,20)21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWAXRPJEPTTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F11IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347823
Record name [Bis(trifluoroacetoxy)iodo]pentafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14353-88-9
Record name [Bis(trifluoroacetoxy)iodo]pentafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [Bis(trifluoroacetoxy)iodo]pentafluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene in organic synthesis?

A1: this compound acts as a versatile oxidizing agent and catalyst in various organic reactions. The provided research highlights its use in:

  • Radical Decarboxylative Alkylation: It facilitates the alkylation of heteroaromatic bases with carboxylic acids via a radical pathway. This method allows for the efficient synthesis of various compounds, including C-nucleosides. []
  • Regioselective Synthesis of Quinoxalines: It acts as a catalyst in the annulation of α-iminoethanones and o-phenylenediamines, leading to the regioselective synthesis of trisubstituted quinoxalines. This methodology offers a valuable tool for accessing these important heterocyclic compounds. []
  • Mild Oxidative Cleavage of Alkynes: this compound enables the mild cleavage of alkynes under controlled conditions. [, ] This reaction provides a useful method for transforming alkynes into other functional groups.

Q2: How does the structure of this compound contribute to its reactivity?

A2: The reactivity of this compound stems from the presence of the hypervalent iodine atom.

    Q3: Are there any studies comparing the reactivity of this compound to similar hypervalent iodine reagents?

    A3: While the provided research focuses specifically on this compound, one study [] investigates the regioselective synthesis of quinoxalines and compares its efficacy to [bis(trifluoroacetoxy)iodo]benzene. The results show that both reagents can catalyze the reaction, but this compound demonstrates superior regioselectivity in most cases. This suggests that the presence of the pentafluorophenyl group might influence the reaction pathway and selectivity.

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